Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate
Description
Properties
CAS No. |
93103-81-2 |
|---|---|
Molecular Formula |
C11H10BrNO2S |
Molecular Weight |
300.17 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)9-5-6-8(16-9)4-3-7(13)10(6)12/h3-5H,2,13H2,1H3 |
InChI Key |
AYNARUUSSYTLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 5-amino-4-substituted-1-benzothiophene-2-carboxylates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 5-amino-4-bromo-1-benzothiophene-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- The benzothiophene core is fully aromatic, conferring planarity and enhanced stability compared to the non-aromatic, puckered cyclohexa-diene system .
- Substituent positions influence electronic effects: The 4-bromo group in the benzothiophene derivative directs electrophilic substitution, whereas in the cyclohexene analog, bromo and fluoro substituents create steric and electronic modulation.
Hydrogen Bonding and Crystal Packing
Both compounds utilize hydrogen bonding for crystal stabilization:
- Cyclohexene analog : N–H⋯O bonds form infinite chains along the [010] axis, contributing to a melting point of 418–420 K .
- Benzothiophene derivative: The amino group likely participates in N–H⋯O or N–H⋯Br interactions, while the sulfur atom may engage in weaker S⋯O/S⋯Br contacts, altering packing efficiency.
Using graph set analysis (), the cyclohexene analog exhibits a C(4) chain motif via N–H⋯O bonds, whereas the benzothiophene’s fused aromatic system may favor R₂²(8) rings or other motifs due to steric constraints.
Physical and Crystallographic Properties
Notes:
- The benzothiophene’s aromaticity and sulfur atom may reduce solubility in polar solvents compared to the cyclohexene analog.
- Crystallographic tools (SHELX, ORTEP-3) ensure precise determination of bond lengths and angles in both systems .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, amination, and esterification. Key steps may include:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperature (0–5°C) to minimize side reactions .
- Amination : Nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Esterification : Ethyl chloroformate or coupling agents (e.g., DCC) in anhydrous conditions .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to avoid over-substitution. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Essential Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic pattern matching for bromine (1:1 M+ and M+2 peaks) .
- X-ray Crystallography : Resolve structural ambiguities; software like SHELXL refines atomic coordinates and thermal parameters .
Advanced Research Questions
Q. How can crystallographic data be leveraged to resolve structural contradictions in brominated benzothiophene derivatives?
- Strategies :
- Software Tools : Use SHELXL for high-precision refinement of X-ray data, particularly for disordered bromine or thiophene ring conformations .
- Mercury Visualization : Overlay multiple structures to compare bond lengths/angles and identify outliers. Depth cueing and thermal ellipsoid plots enhance clarity .
- Validation : Cross-check with DFT calculations (e.g., Gaussian) to reconcile experimental vs. theoretical bond geometries .
Q. What experimental and computational approaches address discrepancies between spectroscopic and crystallographic data?
- Integrated Workflow :
Experimental : Acquire high-resolution X-ray data (≤1.0 Å) to minimize model bias. Use twinning detection in SHELXD for problematic crystals .
Computational : Perform NMR chemical shift prediction (e.g., ACD/Labs) to match observed signals with proposed conformers .
Statistical Analysis : Apply R-factor metrics in SHELXL to assess model reliability; discard datasets with R > 5% .
Q. How can researchers design derivatives of this compound for targeted biological activity studies?
- Methodology :
- Scaffold Modification : Introduce substituents (e.g., fluorination at position 4) via Suzuki-Miyaura coupling, using Pd catalysts and aryl boronic acids .
- Bioisosteric Replacement : Replace the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity and bioavailability .
- Activity Screening : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
